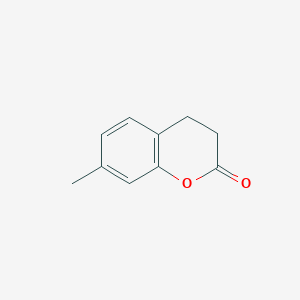

7-Methylchroman-2-one

Description

Chroman-2-one Scaffold as a Privileged Motif in Chemical Biology Research

The chroman-2-one, also known as dihydrocoumarin (B191007), framework is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. acs.orgnih.govresearchgate.netnih.govdntb.gov.ua This designation is attributed to its ability to serve as a versatile template for the design of novel compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. acs.orgnih.gov The rigid, bicyclic system of chroman-2-one is a common and integral feature of many natural products and medicinal agents. nih.gov Its structure, consisting of a fused benzene (B151609) and α-pyrone ring, allows for various modifications, providing a high degree of chemical diversity that is advantageous in the search for new therapeutic agents. nih.govfrontiersin.org The 2H-chromen-2-one ring is planar, lipophilic, and contains a lactone group, which enables it to bind to biological targets through hydrophobic interactions, π–π stacking, hydrogen bonds, and dipole-dipole interactions. frontiersin.org

Relevance of Dihydrocoumarin Derivatives in Natural Product Chemistry

Dihydrocoumarin derivatives are significant components found in a variety of natural sources and are recognized for their roles as essential components in biologically active molecules, drugs, and as flavor and fragrance compounds. benthamdirect.comresearchgate.netbenthamscience.com The dihydrocoumarin core is a characteristic structural motif that imparts a broad range of biological activities. nih.gov Natural coumarins and their derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, and anticancer effects. nih.gov For example, certain dihydrocoumarins have been identified as inhibitors of enzymes like aldose reductase and protein kinases. academie-sciences.fr The structural diversity and stability of chiral 3,4-dihydrocoumarins found in nature, coupled with their lower toxicity, have made them attractive targets for synthetic and medicinal chemists. benthamdirect.comresearchgate.net

Overview of Research Trajectories for the Chroman-2-one Framework

Research involving the chroman-2-one framework is multifaceted, exploring its synthesis and potential applications across various scientific fields. A major focus has been on the development of novel synthetic methodologies to access a wide range of derivatives. frontiersin.orgacs.org These synthetic efforts are often driven by the quest for new therapeutic agents.

Key research trajectories include:

Anticancer Research: The chromone (B188151) scaffold, a close relative of chroman-2-one, has been a major focus in the discovery of new kinase inhibitors and modulators of other cancer-related targets. acs.org Derivatives of 7-amino-2-methylchromen-4-one have been synthesized and evaluated for their antitumor activity against various cancer cell lines. nih.gov

Antimicrobial and Antiviral Studies: Chromone and chromanone scaffolds are being explored for the development of new antimicrobial agents. acs.org The broader coumarin (B35378) class of compounds has well-documented antibacterial, antifungal, and antiviral properties. nih.govmdpi.com

Neurodegenerative Disease Research: The chromone structure is considered a valuable template for designing compounds with potential applications in neurodegenerative diseases. researchgate.net For instance, derivatives of 7-hydroxycoumarin have been designed and evaluated as antagonists for the 5-HT1A serotonin (B10506) receptor, a target relevant to neurological conditions. nih.gov

Anti-inflammatory Applications: A series of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides were synthesized and showed inhibitory activity against nuclear factor-kappaB (NF-κB), a key player in the inflammatory response. researchgate.netrsc.org

The physical and chemical properties of the parent compound, 7-Methylchroman-2-one, provide a baseline for understanding its derivatives.

| Property | Value | Source |

|---|---|---|

| CAS Number | 20921-01-1 | chemsrc.comchemwhat.com |

| Molecular Formula | C10H10O2 | chemsrc.com |

| Molecular Weight | 162.185 g/mol | chemsrc.com |

| Density | 1.157 g/cm³ | chemsrc.com |

| Boiling Point | 291.1 °C at 760 mmHg | chemsrc.com |

| Flash Point | 117.8 °C | chemsrc.com |

| LogP | 1.84660 | chemsrc.com |

Research into derivatives of the this compound structure has yielded compounds with specific biological activities. For example, studies on N-(substituted) phenylamide derivatives of 7-methylchroman-2-carboxylic acid have identified potent inhibitors of NF-κB.

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| 7-methylchroman-2-carboxamide (4-Cl phenyl) | NF-κB | 20.2 µM | researchgate.netrsc.org |

| 7-methylchroman-2-carboxamide (4-OMe phenyl) | NF-κB | 22.5 µM | researchgate.netrsc.org |

Structure

3D Structure

Properties

CAS No. |

20921-01-1 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

7-methyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

XFNXOEHBBPLGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC(=O)O2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methylchroman 2 One and Its Structural Analogs

General Strategies for Chroman-2-one Ring System Construction

The construction of the chroman-2-one framework is a key step in the synthesis of a wide array of derivatives. Several versatile and efficient methods have been established for this purpose.

Ring Closure Reactions in Dihydrocoumarin (B191007) Synthesis

A common and traditional method for synthesizing the dihydrocoumarin ring system involves the reaction of phenols with cinnamic acid derivatives. arkat-usa.org This approach is an atom-economic process that typically consists of two main steps: esterification followed by a Friedel-Crafts-type alkylation for ring closure. arkat-usa.org The success of the ring closure can be influenced by several factors, including the reaction temperature, the strength of the acid catalyst, and the electronic properties of the substituents on the phenol (B47542) ring. arkat-usa.org For instance, phenols with higher electron density at the ortho-position of the hydroxyl group are more likely to undergo successful ring closure. arkat-usa.org Various catalysts have been employed for this transformation, including solid-acid catalysts like H-Y zeolite, which promote the reaction between substituted phenols and cinnamic acids. tandfonline.comchim.it Brønsted acids such as p-toluenesulfonic acid and perchloric acid have also been effectively used to mediate intramolecular cyclization. chim.itresearchgate.net

Organocatalytic Domino Reactions for Functionalized Chroman-2-ones

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including functionalized chroman-2-ones. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. A notable example is the organocatalytic domino Michael/hemiacetalization reaction. rsc.orgrsc.org In this approach, (E)-2-(2-nitrovinyl)phenols react with aliphatic aldehydes in the presence of modularly designed organocatalysts, often derived from cinchona alkaloids and amino acids. rsc.orgrsc.org This is followed by an oxidation step to yield highly functionalized chroman-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.org Various research groups have developed similar organocatalytic domino strategies for the asymmetric synthesis of chroman-2-one derivatives. rsc.org Another approach involves a triphenylphosphine-catalyzed domino reaction, which has been developed for the synthesis of highly functionalized chroman derivatives. acs.org Thiourea-based organocatalysts have also been successfully employed in domino Michael-hemiacetalization reactions of 2-(nitrovinyl)phenols with cyclic dicarbonyl compounds to produce polyfunctionalized chromans. thieme-connect.com

Photoredox-Catalyzed Doubly Decarboxylative Approaches to Chroman-2-ones

Visible-light photoredox catalysis offers a mild and efficient alternative for the synthesis of chroman-2-ones. A doubly decarboxylative Giese reaction has been developed for the synthesis of 4-substituted-chroman-2-ones. researchgate.netrsc.org This method involves two separate decarboxylation steps. The reaction utilizes a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. researchgate.netrsc.org This protocol is applicable to coumarin-3-carboxylic acids which act as Giese acceptors, and N-(acyloxy)phthalimides which serve as precursors for alkyl radicals. researchgate.netrsc.org This strategy benefits from mild reaction conditions and has been shown to be effective for a range of substrates, leading to good to high yields of the desired products. rsc.org

Base-Promoted Annulation Reactions for Chroman-2-one Frameworks

Base-promoted annulation reactions provide another effective route to the chroman-2-one scaffold. A metal-free, base-promoted [4+2] annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides has been developed. acs.org The selectivity of this cyclization can be controlled by the choice of the base. acs.org This method is characterized by its mild reaction conditions and broad substrate scope. acs.org

Targeted Synthesis of 7-Methylchroman-2-one Derivatives

While general methods for chroman-2-one synthesis are valuable, specific routes have been developed for the targeted synthesis of particular derivatives, such as those containing a ferrocenyl group.

Synthetic Routes for 4-Ferrocenyl-7-methylchroman-2-one

A specific synthetic route for 4-Ferrocenyl-7-methylchroman-2-one has been reported. nih.gov The synthesis starts with the preparation of 3-ferrocenylacrylic acid. nih.gov This intermediate is then reacted with m-cresol (B1676322) in the presence of trifluoroacetic acid (TFA) at room temperature. nih.gov The reaction mixture is subsequently worked up and purified by column chromatography to yield the desired product, 4-Ferrocenyl-7-methylchroman-2-one, as a pale yellow solid. nih.gov The structure of the final compound is confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

Preparation of 7-Methylchroman-2-carboxylic Acid N-(substituted)phenylamides

The synthesis of 7-Methylchroman-2-carboxylic acid N-(substituted)phenylamides has been a subject of focused research. A notable study detailed the synthesis of a series of these compounds. The process begins with the catalytic hydrogenation of an ester precursor using 10% Palladium on carbon (Pd/C) in ethanol, with a catalytic amount of acetic acid under a hydrogen gas atmosphere. This step yields ethyl 7-methylchroman-2-carboxylate with a near-quantitative 99% yield. Subsequent treatment of this intermediate with potassium hydroxide (B78521) in water affords 7-methylchroman-2-carboxylic acid in a high yield of 96%. nih.gov

The final step involves a coupling reaction between the synthesized carboxylic acid and a substituted aniline, such as 2-(trifluoromethyl)aniline. This reaction is facilitated by N,N'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (B95107) (THF), resulting in the desired N-(substituted)phenylamide derivative. nih.gov One such derivative, 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP), was obtained in a 25% yield after purification by flash column chromatography. nih.gov

Further research has expanded on this theme, preparing a series of both 6- and 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides to explore their biological activities. researchgate.netnih.gov These studies underscore the modularity of this synthetic approach, allowing for the introduction of various substituents on the phenylamide ring to create a library of compounds. researchgate.netnih.govkoreascience.kr

Advanced Synthetic Approaches: Asymmetric Synthesis

The development of asymmetric methods to synthesize chiral chroman-2-ones, also known as dihydrocoumarins, has garnered significant attention due to the prevalence of these scaffolds in bioactive natural products and drug candidates. chim.itnih.gov

Enantioselective and Diastereoselective Methodologies for Chiral Chroman-2-ones

A variety of strategies have been devised to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of chiral dihydrocoumarins. One-pot cascade reactions have proven to be particularly efficient. For instance, a cascade involving C-H oxidation, Michael addition, and cyclization of 2-alkyl phenol derivatives with oxazolones has been developed. researchgate.netresearchgate.net This method, catalyzed by a binaphthyl-modified squaramide organocatalyst, produces multisubstituted 3,4-dihydrocoumarins in moderate to high yields (64–81%) and with excellent diastereoselectivity (>20:1). researchgate.net

Another powerful technique is the kinetic resolution of racemic chroman-2-ones. By employing chiral Iridium-SpiroPAP catalysts, racemic 4-substituted chroman-2-ones can undergo asymmetric hydrogenation. chinesechemsoc.orgchinesechemsoc.org This method is effective for a range of substrates, including those with β-aryl, alkenyl, alkynyl, and alkyl groups, yielding chiral γ-aryl primary alcohols and recovering the unreacted chiral chroman-2-ones with high enantiomeric excess. chinesechemsoc.orgchinesechemsoc.org For example, the hydrogenation of racemic 4-alkynylchroman-2-ones resulted in chiral primary alcohols and recovered chroman-2-ones with enantiomeric excesses ranging from 89–98% and 86–96%, respectively. chinesechemsoc.org

Organocatalytic Systems for Asymmetric Induction

Organocatalysis has emerged as a robust tool for the asymmetric synthesis of dihydrocoumarins, offering a metal-free alternative. researchgate.net Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been used to catalyze the asymmetric tandem Michael addition-hemiacetalization between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. This approach yields chiral chroman-2-ols, which are versatile intermediates for synthesizing dihydrocoumarins, with excellent enantioselectivities (up to 99% ee). acs.org

Bifunctional organocatalysts, particularly those based on squaramide, have shown great utility. researchgate.net These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. For example, a chiral binaphthyl-modified bifunctional squaramide organocatalyst has been used in the enantioselective [4+2] cycloaddition of ortho-quinone methides with oxazolones to produce chiral 3,4-dihydrocoumarin derivatives. researchgate.net Similarly, quinine-based squaramide catalysts have been employed in the asymmetric cascade reaction between β-keto acylpyrazoles and o-quinone methides to afford trans-3,4-dihydrocoumarins with high yields and excellent stereoselectivities. researchgate.net

The combination of multiple organocatalytic systems has also been explored. A dual catalysis approach involving iminium and anion-binding catalysis has been shown to be effective for promoting conjugate additions. beilstein-journals.org

Chiral Catalyst Applications in Dihydrocoumarin Synthesis

The application of various chiral catalysts has been pivotal in advancing the synthesis of enantiomerically enriched dihydrocoumarins.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been utilized in enantioselective annulation reactions. A dual activation strategy, where the NHC generates both nucleophilic and electrophilic species in situ, has been developed for a formal [4+2] cycloaddition to synthesize dihydrocoumarins in high yields and enantioselectivities. nih.gov NHC catalysts have also been employed in the enantioselective aza-Stetter reaction to produce γ-iminolactones, which are precursors to 3-substituted dihydrocoumarins, with excellent enantiomeric excesses (92-98%). chim.it

Chiral Phosphoric Acids (CPAs): CPAs have been used as chiral Brønsted acid catalysts. They have been instrumental in promoting asymmetric protonation-induced cyclization reactions and in catalyzing reactions involving in situ generated o-quinone methides. chim.itmdpi.com These catalysts work by forming a well-organized, three-membered intermediate with the substrates through hydrogen bonding, thereby controlling the enantioselectivity of the reaction. researchgate.netmdpi.com

Transition Metal Catalysts: Chiral transition metal complexes, particularly those of rhodium and iridium, are highly effective. Rhodium-catalyzed asymmetric arylation of α,β-unsaturated esters with o-hydroxyl arylboronic acids, followed by transesterification, yields 4-alkyl-3,4-dihydrocoumarins with excellent enantioselectivities (often >99% ee). scilit.com Chiral iridium catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of racemic chroman-2-ones via kinetic resolution. chinesechemsoc.orgchinesechemsoc.orgajchem-b.com

Chiral Tertiary Amines: Catalysts like Kumar's 6'-(4-biphenyl)-β-iso-cinchonine have been successfully used in the [4+2] cyclization of 3-aroylcoumarins with 2,3-butadienoate, affording dihydrocoumarin-fused dihydropyrans in up to 97% yield and 90% ee. mdpi.com

The following table summarizes the performance of various chiral catalysts in the synthesis of dihydrocoumarin derivatives.

| Catalyst Type | Reaction | Substrates | Product | Yield (%) | ee (%) | dr | Reference |

| Binaphthyl-modified squaramide | C-H oxidation/Michael addition/cyclization | 2-alkyl phenols, oxazolones | Multisubstituted 3,4-dihydrocoumarins | 64-81 | - | >20:1 | researchgate.net |

| Chiral Ir-SpiroPAP | Asymmetric Hydrogenation (Kinetic Resolution) | Racemic 4-alkynylchroman-2-ones | Chiral primary alcohols / Chiral chroman-2-ones | 43-51 | 89-98 (alcohol), 86-96 (chromanone) | - | chinesechemsoc.org |

| Diphenylprolinol silyl ether | Tandem Michael addition-hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Chiral chroman-2-ols | - | up to 99 | 2.8:1 to 10:1 | acs.org |

| Chiral NHC | Formal [4+2] Annulation | Acyl imidazoles, o-hydroxy cinnamyl alcohols | Dihydrocoumarins | High | High | - | nih.gov |

| Chiral Tertiary Amine | [4+2] Cyclization | 3-Aroylcoumarins, benzyl (B1604629) 2,3-butadienoate | Dihydrocoumarin-fused dihydropyranones | up to 97 | up to 90 | - | mdpi.com |

| Rhodium Complex | Asymmetric Arylation/Transesterification | α,β-unsaturated esters, o-hydroxyl arylboronic acids | 4-Alkyl-3,4-dihydrocoumarins | High | >99 | - | scilit.com |

Green Chemistry Principles in Chroman-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chroman-2-one derivatives, aiming for more environmentally benign and efficient processes.

Ultrasound-Promoted Synthesis Techniques

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry tool. mdpi.com The application of ultrasonic irradiation can lead to enhanced reaction rates, higher yields, and simplified experimental procedures. mdpi.comnih.gov

A notable example is the one-pot, three-component synthesis of 3-substituted chroman-2,4-diones from aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives. mdpi.comnih.gov This reaction proceeds efficiently under ultrasound irradiation in water as a green solvent, without the need for any activator. mdpi.comnih.gov The benefits of this sonocatalyzed procedure include experimental simplicity, good tolerance of various functional groups, excellent yields, and shorter reaction times compared to conventional methods. mdpi.comnih.gov

Another application is the doubly decarboxylative Michael addition of pyridylacetic acid to coumarin-3-carboxylic acids. mdpi.com The ultrasound-promoted version of this reaction proceeds under the same conditions as the conventional method but with a significantly shorter reaction time of 1.5 hours, yielding the desired 4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one. mdpi.com

These examples highlight the potential of ultrasound technology to create more sustainable synthetic routes to complex heterocyclic compounds like chroman-2-ones. mdpi.commdpi.comfigshare.com

One-Pot Multicomponent Reactions with Environmentally Benign Catalysis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like chroman-2-one derivatives from simple starting materials in a single step, avoiding the need for isolating intermediates. nih.gov When combined with environmentally benign catalysts, these methods offer a powerful platform for sustainable chemical manufacturing.

Recent research has highlighted several effective and eco-friendly catalytic systems for the one-pot synthesis of coumarin (B35378) and chromene scaffolds. For instance, a convenient and efficient method for producing 3-acetyl-2H-chromen-2-one involves a Von Pechmann condensation using a Zn(L-proline)2 complex as a reusable and biodegradable catalyst under solvent-free, microwave-assisted conditions. symbiosisonlinepublishing.com This organometallic catalyst is noted for its high efficiency, low cost, and ease of handling. symbiosisonlinepublishing.com

Another green approach utilizes silica-supported boron sulfonic acid [SiO2/B(SO4H)3] as a highly efficient, heterogeneous catalyst for the Pechmann condensation of phenols and ethyl acetoacetate (B1235776) under solvent-free conditions. ut.ac.ir This method is advantageous due to short reaction times, excellent yields, simple experimental procedures, and the elimination of corrosive liquid acids. ut.ac.ir The catalyst can be easily recovered and reused multiple times without a significant drop in its activity. ut.ac.ir

Organocatalysis has also emerged as a valuable tool. A diversity-oriented protocol using the inexpensive and non-toxic organocatalyst diethylamine (B46881) has been developed for the three-component condensation of aldehydes, sulfonyl acetonitriles, and various hydroxyaryl compounds to produce 2-amino-4H-chromenes. acs.org This method boasts ambient reaction conditions and very high yields without the need for chromatographic purification. acs.org Similarly, stannous chloride dihydrate has been used to promote a one-pot, three-component reaction between 4-trifluoromethyl substituted chromen-2-ones, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions, providing high yields in an environmentally benign manner. rsc.org

The synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives has been achieved through a one-pot reaction of 4-hydroxycoumarin (B602359), aromatic aldehydes, and ethylamine, catalyzed by biogenically produced ZnO nanoparticles in water at room temperature. chimicatechnoacta.ruchimicatechnoacta.ru This highlights the use of biocatalysis in conjunction with MCRs.

Table 1: Environmentally Benign Catalysts in One-Pot Syntheses of Chromen-2-one Analogs

| Catalyst | Reactants | Product Type | Key Features | Yield (%) |

| Zn(L-proline)2 | Salicylaldehyde, Ethyl acetoacetate | 3-Acetyl-2H-chromen-2-one | Microwave-assisted, solvent-free, reusable catalyst. symbiosisonlinepublishing.com | ~96 symbiosisonlinepublishing.com |

| Silica Boron Sulfonic Acid | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methyl-2H-chromen-2-one | Solvent-free, reusable heterogeneous catalyst. ut.ac.ir | 91 ut.ac.ir |

| Diethylamine | Aldehydes, Phenyl sulphonyl acetonitrile, α-naphthol | 2-Amino-3-phenylsulfonyl-4H-chromenes | Organocatalyst, ambient temperature, high purity. acs.org | High acs.org |

| SnCl2·2H2O | 4-(Trifluoromethyl)chromen-2-one, Aromatic aldehydes, Acetamide | Amidoalkyl chromen-2-ones | Solvent-free, mild conditions. rsc.org | High rsc.org |

| Biogenic ZnO Nanoparticles | 4-Hydroxycoumarin, Aromatic aldehydes, Ethylamine | 3-Substituted-4-hydroxy-2H-chromen-2-one | Aqueous medium, room temperature. chimicatechnoacta.ruchimicatechnoacta.ru | 98 chimicatechnoacta.ru |

Exploration of Bio-Derived Media and Metal-Free Protocols

The development of synthetic protocols that eliminate transition metal catalysts is a key goal in green chemistry, as these metals are often toxic and can contaminate the final products. nih.gov Concurrently, the use of bio-derived media offers a renewable and non-toxic alternative to conventional organic solvents. espublisher.com

Metal-Free Synthesis: A variety of metal-free methods for the synthesis of 2H-chromen-2-ones and their analogs have been successfully developed. One such protocol involves the reaction of salicylaldehydes and arylacetonitriles in the presence of potassium tert-butoxide (tBuOK) in DMF, which proceeds without the need for an inert atmosphere and provides good to excellent yields. nih.gov This method was successfully scaled up to the gram scale. nih.gov

Another innovative metal-free approach is the base-promoted synthesis of 2H-chromen-2-one scaffolds through the annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides. acs.org This reaction's selectivity can be switched by modifying the base, and it features mild conditions and a broad substrate scope. acs.org Furthermore, a metal-free, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids, mediated by (NH4)2S2O8, has been established to create carbamoylated chroman-4-ones. mdpi.com This process is triggered by the generation of carbamoyl (B1232498) radicals under metal-free conditions. mdpi.com

Bio-Derived and Aqueous Media: The use of water as a reaction medium is highly attractive as it is inexpensive, non-toxic, and environmentally safe. chimicatechnoacta.ruespublisher.com Green approaches have utilized aqueous media for the synthesis of coumarin derivatives. For example, the synthesis of bis-coumarins has been achieved by reacting 4-hydroxycoumarin with aromatic aldehydes in an aqueous medium catalyzed by natural fruit juices, such as from dragon fruit or kiwi, or even buttermilk. espublisher.com These biocatalysts provide a mild, efficient, and environmentally benign pathway for the transformation. espublisher.com

The synthesis of coumarin-3-carboxylic acids has been accomplished via a Knoevenagel condensation between salicylaldehydes and Meldrum's acid in water at room temperature. nih.gov This one-pot method, using catalysts like sodium azide (B81097) or potassium carbonate, proved practical for large-scale synthesis. nih.gov

Table 2: Metal-Free and Bio-Media Based Syntheses of Chromen-2-one Analogs

| Method | Reagents/Catalyst | Solvent/Medium | Product Type | Key Features | Yield (%) |

| Base-promoted reaction | Salicylaldehydes, Arylacetonitriles / tBuOK | DMF | 3-Aryl-2H-chromen-2-ones | Metal-free, no inert atmosphere required. nih.gov | 83 (gram scale) nih.gov |

| Base-promoted annulation | α-Alkylidene succinimides, p-Quinone methides / K2CO3 or Cs2CO3 | Acetonitrile | 2H-Chromen-2-ones | Metal-free, switchable selectivity, mild conditions. acs.org | Good to Excellent acs.org |

| Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxamic acids / (NH4)2S2O8 | DMSO | Carbamoylated chroman-4-ones | Metal-free, radical cascade mechanism. mdpi.com | 77 (gram scale) mdpi.com |

| Biocatalysis | 4-Hydroxycoumarin, Aromatic aldehydes / Dragon fruit juice | Aqueous | Bis-coumarins | Green, mild conditions, readily available catalyst. espublisher.com | Excellent espublisher.com |

| Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid / NaN3 or K2CO3 | Water | Coumarin-3-carboxylic acids | Room temperature, aqueous medium, scalable. nih.gov | up to 99 nih.gov |

Advanced Spectroscopic and Structural Elucidation in 7 Methylchroman 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. nih.govrsc.org For 7-Methylchroman-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and substitution pattern.

The substitution pattern of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration of the signals provide a wealth of information about the electronic environment of each nucleus.

In the ¹H NMR spectrum, the presence of a methyl group at the C7 position on the aromatic ring is confirmed by a singlet peak typically appearing in the aromatic methyl region. The protons on the saturated heterocyclic ring (at C3 and C4) would present as multiplets, with their specific chemical shifts and coupling constants being indicative of their spatial arrangement. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

While specific spectral data for this compound is not widely published, data from closely related compounds such as 7-diethylamino-4-methyl-3,4-dihydrocoumarin provides insight into the expected chemical shifts. lookchem.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~168-170 |

| 3 | Multiplet | ~28-30 |

| 4 | Multiplet | ~37-39 |

| 4a | - | ~114-116 |

| 5 | Doublet | ~127-129 |

| 6 | Doublet | ~108-110 |

| 7 | - | ~148-150 |

| 7-CH₃ | Singlet | ~20-22 |

| 8 | Singlet | ~99-101 |

| 8a | - | ~152-154 |

Note: These are predicted values based on data from analogous structures and general NMR principles.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. chemodex.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. semanticscholar.org For this compound, COSY would show correlations between the vicinal protons on the C3 and C4 atoms of the saturated ring, confirming their connectivity. It would also show couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. mdpi.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet of the methyl protons would correlate with the methyl carbon signal, and the multiplets of the C3 and C4 protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds). semanticscholar.org HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations for this compound would include the correlation from the methyl protons to the C7 and adjacent aromatic carbons, and correlations from the C3 and C4 protons to the carbonyl carbon (C2) and the aromatic carbons.

While solution-state NMR is the most common method for the characterization of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in their crystalline form. researchgate.netnih.govresearchgate.net For coumarin (B35378) derivatives, ssNMR has been used to study polymorphism and to confirm structures when single crystals suitable for X-ray diffraction are not available. A ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiment on solid this compound would provide chemical shifts for the carbon atoms in the solid state, which can be compared to solution data to identify conformational differences.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Structural Assignments

X-ray Crystallography for Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would confirm the connectivity and provide precise bond lengths and angles for the entire molecule. Furthermore, it would reveal the conformation of the dihydro-γ-pyrone ring. In related dihydrocoumarin (B191007) structures, this ring often adopts a twisted conformation. If the molecule crystallizes in a chiral space group, the absolute stereochemistry of any chiral centers could also be determined.

Interactive Data Table: Expected Crystallographic Parameters for a Chroman-2-one Derivative

| Parameter | Example Value (from a related structure) | Reference |

| Crystal system | Orthorhombic | |

| Space group | Pbca | |

| a (Å) | 8.6244(2) | |

| b (Å) | 17.4245(4) | |

| c (Å) | 22.5188(6) | |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 3384.02(14) | |

| Z | 8 |

Note: These parameters are for a related chromeno[3,4-c]chromen-6-one derivative and serve as an illustrative example.

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. semanticscholar.org The analysis of the crystal packing of this compound would reveal how the individual molecules arrange themselves in the solid state. In the absence of strong hydrogen bond donors, the packing would likely be dominated by weaker C-H···O interactions involving the lactone carbonyl group and various C-H bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The study of these interactions is crucial for understanding the physical properties of the crystalline material. Crystal structures of related dihydrocoumarins have shown the importance of such weak interactions in stabilizing the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is critical for confirming the molecular weight and elemental composition of a newly synthesized compound like this compound.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision allows for the calculation of an exact mass, which can then be compared to the theoretical exact mass of a proposed chemical formula.

For this compound, the molecular formula is established as C₁₀H₁₀O₂. The theoretical exact mass, calculated using the most abundant isotopes of carbon, hydrogen, and oxygen, can be compared with the experimentally determined value from an HRMS instrument.

The expected exact mass for this compound (C₁₀H₁₀O₂) is approximately 162.06800 Da mdpi.com. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Observed m/z (HRMS) |

|---|---|---|---|

| This compound | C₁₀H₁₀O₂ | 162.06808 | 162.06800 mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a "fingerprint" of the molecule's functional groups.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum:

α,β-Unsaturated δ-Lactone Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum of a coumarin derivative is typically the carbonyl stretch of the lactone ring. For a six-membered ring (δ-lactone) like that in this compound, this strong absorption is expected in the range of 1750–1735 cm⁻¹ libretexts.org. Conjugation with the aromatic ring can slightly lower this frequency. In various coumarin derivatives, this C=O lactone stretch is observed between 1700 cm⁻¹ and 1750 cm⁻¹ mdpi.comrsc.org.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the region of 1600–1450 cm⁻¹ libretexts.org.

C-O Stretching: The spectrum will also show C-O stretching vibrations from the ester group within the lactone ring. These usually appear as strong bands in the 1300–1050 cm⁻¹ region spcmc.ac.in.

C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range libretexts.org. The C-H stretching of the methyl group will show absorptions in the 3000–2850 cm⁻¹ region libretexts.org.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 libretexts.org | Medium to Weak |

| Alkyl C-H (Methyl) | Stretching | 3000 - 2850 libretexts.org | Medium |

| C=O (δ-Lactone) | Stretching | 1750 - 1700 mdpi.comlibretexts.orgrsc.org | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 libretexts.org | Medium to Weak |

| C-O (Ester) | Stretching | 1300 - 1050 spcmc.ac.in | Strong |

Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the existence of numerous studies on related coumarin and chromanone derivatives, dedicated research focusing on the specific electronic structure, molecular dynamics, and spectroscopic predictions for this compound is not readily found in publicly accessible databases.

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely used to investigate molecular properties. For many related compounds, such as 7-hydroxy-4-methylchromen-2-one (B13344948) (hymecromone) and various other substituted chromanones, extensive theoretical studies have been published. These studies often detail optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity, and simulate spectroscopic data (IR, NMR, UV-Vis) to compare with experimental findings. Furthermore, analyses of electron density and electrostatic potential maps provide insights into the electrophilic and nucleophilic sites of molecules.

Molecular dynamics simulations are another cornerstone of computational chemistry, frequently employed to study the interaction of small molecules with biological macromolecules like proteins. These simulations can assess the stability of a compound-protein complex over time, providing valuable information for drug discovery and design.

However, after extensive searches for dedicated research on this compound, no specific data sets, detailed findings, or corresponding data tables for the following topics could be located:

Computational Chemistry and Theoretical Modeling of 7 Methylchroman 2 One

Molecular Dynamics (MD) Simulations in Binding Interaction Studies

Assessment of Compound-Protein Complex Stability

While general principles of these computational methods are well-established, their specific application to 7-Methylchroman-2-one has not been reported in the reviewed literature. Therefore, the creation of an in-depth article with detailed, scientifically accurate findings and data tables as per the requested outline is not possible at this time. The field awaits future research to elucidate the specific computational and theoretical characteristics of this particular compound.

In Silico Approaches to Structure-Activity Relationship (SAR) Investigations

Computational chemistry and theoretical modeling provide powerful tools for investigating the structure-activity relationships (SAR) of chemical compounds, offering insights that can guide the synthesis and evaluation of new potential therapeutic agents. For this compound, in silico methods are crucial for predicting its interactions with biological targets and for estimating its drug-like properties, even in the absence of extensive experimental data. These approaches allow for the rational design of derivatives with potentially enhanced activity and optimized pharmacokinetic profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For the chroman-2-one scaffold, molecular docking has been extensively applied to various derivatives to elucidate their interactions with specific enzyme or receptor active sites. The general procedure involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software such as AutoDock or GOLD, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations (poses) of the ligand within the site.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity, typically expressed as a free energy of binding (ΔG). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's amino acid residues.

While this methodology is widely used for the broader class of coumarins and chromanones, specific molecular docking studies detailing the interaction of this compound with a particular biological target are not prominently documented in publicly available scientific literature. Such studies would be contingent on identifying a specific biological target for which this compound has demonstrated activity.

Computational Prediction of Biological Activities and Drug-Likeness

In the absence of experimental data, computational methods can predict the potential biological activities and assess the drug-likeness of a compound based on its structure. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. These predictions are often based on established guidelines like Lipinski's Rule of Five. drugbank.comtiu.edu.iq

For this compound (PubChem CID: 227615), several physicochemical and drug-like properties have been computationally predicted. These parameters are critical for early-stage assessment in drug discovery.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 162.19 g/mol | < 500 Da | Yes |

| XLogP3 | 2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Rotatable Bonds | 0 | ≤ 10 | Yes |

Data sourced from the PubChem database for compound CID 227615.

As indicated in the table, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it has a high likelihood of good membrane permeability and oral bioavailability.

Furthermore, software platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide spectrum of biological activities based on a compound's structure, providing probabilities for being "active" (Pa) or "inactive" (Pi). While the application of such tools to the broader coumarin (B35378) class is common, specific prediction results for this compound are not detailed in the available literature.

Correlation of Theoretical Parameters with Experimental Efficacy

A key aspect of computational chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Theoretical parameters, often derived from quantum mechanical calculations like Density Functional Theory (DFT), are used as numerical descriptors of the molecules.

Common theoretical parameters used in these correlations include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential.

Topological and Steric Descriptors: Molecular volume, surface area, and shape indices.

The process involves calculating these descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression, to build a model that correlates these parameters with experimentally determined efficacy (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect.

For the compound this compound, specific studies correlating its theoretical parameters with experimentally measured efficacy are not found in the reviewed scientific literature. The development of such a correlation would first require the establishment of a consistent and reproducible biological assay in which this compound and a series of its derivatives are tested to generate the necessary experimental data.

Pharmacological and Biological Activity Investigations of 7 Methylchroman 2 One Derivatives

Antimicrobial Activity Research: Molecular Mechanisms

Derivatives of 7-Methylchroman-2-one have demonstrated notable antimicrobial properties. The structural features of these compounds, including the chroman core and various substitutions, are crucial to their biological activity.

In vitro Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Studies have shown that synthetic derivatives of 7-hydroxycoumarin, a related structure, exhibit antibacterial activity. nih.gov Specifically, O-aminoalkyl substituted 7-hydroxycoumarins have been evaluated for their efficacy against various bacterial strains. nih.gov The most significant activity was observed in derivatives containing an N,N-diethylamino group and an acetyl group at either the C6 or C8 position. nih.gov

Some chromanone derivatives have displayed a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 3-(benzo nih.govdioxol-5-ylmethylene)-7-hydroxychroman-4-one has shown significant antibacterial effects. nih.gov Research on coumarin-thiosemicarbazone hybrids derived from 7-hydroxy-4-methylcoumarin indicated high activity against Staphylococcus aureus, with some compounds showing minimum inhibitory concentration (MIC) values better than the reference drug tobramycin. innovareacademics.in Specifically, compounds with a 7-hydroxyl group tended to have better antimicrobial activity than those with 7-alkoxy groups. innovareacademics.in

In one study, derivatives of 3-Bromo-7-hydroxy-4-methylchromen-2-one were tested against several bacterial strains, with the following Minimum Inhibitory Concentration (MIC) values reported :

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Micrococcus luteus | 30 |

| Pseudomonas aeruginosa | 60 |

Inhibition of Microbial Enzyme Systems (e.g., DNA Gyrase)

The antimicrobial action of some coumarin (B35378) derivatives is linked to the inhibition of essential microbial enzymes. For example, novobiocin (B609625) and clorobiocin, which are natural coumarin compounds, are known inhibitors of DNA gyrase. innovareacademics.in This enzyme is critical for bacterial DNA replication, and its inhibition leads to bacterial death. smolecule.com Research has also indicated that synthetic derivatives, such as 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one, can bind to DNA gyrase, demonstrating antibacterial properties. smolecule.com

Interference with Cellular Processes in Microorganisms

Beyond enzyme inhibition, derivatives of this compound can interfere with other cellular processes in microorganisms. These compounds can interact with various molecular targets, modulating signal transduction pathways and influencing cellular responses. smolecule.com Some coumarin derivatives have been found to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria. chiet.edu.eg

Antioxidant Effects: Mechanistic Pathways

Chromanone derivatives, including those related to this compound, have been recognized for their antioxidant properties, which may help protect against cellular damage caused by oxidative stress. nih.govontosight.ai The antioxidant potential is often attributed to the core chroman structure and the nature of its substituents. nih.gov

Free Radical Scavenging Mechanisms

The primary mechanism behind the antioxidant activity of these compounds is their ability to scavenge free radicals. smolecule.com The hydroxyl group, particularly at the 7-position, plays a significant role in this process. This scavenging action helps to mitigate oxidative stress in cells. smolecule.com

The free radical scavenging activity of these derivatives is typically evaluated through their interaction with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). sysrevpharm.org The process of free radical scavenging by antioxidant compounds can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com The dominant mechanism can depend on the specific structure of the compound and the reaction environment. nih.gov For example, some studies suggest that in a vacuum, HAT and SPLET mechanisms are more favorable, while in an aqueous solution, the SET-PT mechanism may dominate. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPX)

The body's defense against oxidative stress involves a complex system of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govnih.govoatext.com SOD catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen. oatext.comjmb.or.kr Subsequently, CAT and GPX are responsible for the detoxification of hydrogen peroxide to water. nih.govjmb.or.kr An imbalance in the activity of these enzymes can lead to cellular damage from reactive oxygen species (ROS). unair.ac.id

Research has shown that certain compounds can modulate the activity of these crucial enzymes. For instance, studies on various natural and synthetic compounds have demonstrated their ability to enhance the activities of SOD, CAT, and GPx, thereby bolstering the cellular antioxidant defense. nih.govnih.gov For example, the administration of certain flavonoids has been shown to protect against chemically-induced hepatotoxicity by increasing the levels of SOD, CAT, and GPx. nih.gov Similarly, some peptides have been engineered to mimic the synergistic activities of both SOD and GPX. jmb.or.kr While direct studies on this compound derivatives' effects on these specific enzyme systems are not extensively detailed in the provided context, the antioxidant potential of chroman-4-one derivatives, in general, has been noted, suggesting a potential for interaction with these systems. Further investigation is warranted to elucidate the specific effects of this compound and its derivatives on the modulation of SOD, CAT, and GPX activity.

Electron Transfer and Hydrogen Atom Transfer Mechanisms of Action

The antioxidant activity of chemical compounds is often exerted through two primary mechanisms: electron transfer (ET) and hydrogen atom transfer (HAT). researchgate.netrsc.org The HAT mechanism involves the transfer of a hydrogen atom from the antioxidant to a free radical, effectively neutralizing it. nih.govscripps.edu In contrast, the ET mechanism involves the direct donation of an electron from the antioxidant to the radical species. researchgate.net The distinction between these two pathways can be complex, as they can sometimes occur in a concerted fashion, known as concerted proton-electron transfer (CPET). rsc.orgnih.gov

Studies on flavonoids and coumarins have utilized techniques like cyclic voltammetry to investigate their antioxidant mechanisms, confirming the roles of both ET and HAT. researchgate.net Computational analyses are also employed to differentiate between HAT and CPET, providing insights into the molecular factors that govern which mechanism is favored. rsc.org For a molecule to be an effective HAT donor, the bond dissociation energy (BDE) of the H-donating group is a critical factor. scripps.edu While specific experimental data on the ET and HAT mechanisms of this compound derivatives are not explicitly provided, the general antioxidant activity attributed to chroman-4-one derivatives suggests they likely operate through one or both of these fundamental pathways.

Anti-inflammatory Activity: Cellular and Molecular Pathways

Derivatives of chroman-2-one, including those with a methyl group at the 7-position, have been the subject of investigations into their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often mediated through complex cellular and molecular pathways.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide)

Nitric oxide (NO) is a key signaling molecule involved in various physiological processes, but its overproduction is a hallmark of inflammatory conditions. nih.gov Therefore, inhibiting excessive NO production is a significant strategy for anti-inflammatory drug discovery. nih.gov

Several studies have demonstrated the ability of chroman-2-one derivatives to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.govresearchgate.net For example, a series of novel 4-ferrocenylchroman-2-one derivatives were synthesized and screened for their ability to inhibit LPS-induced NO production. nih.gov Among these, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (compound 3h) was identified as a potent inhibitor of NO production with low toxicity. nih.gov Another study reported that the chroman compound KL-1156 inhibited LPS-induced NO production in RAW 264.7 macrophages. researchgate.net Furthermore, a novel synthetic compound, 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP), was also found to suppress LPS-induced NO production in murine microglial cells. researchgate.net

| Compound/Derivative | Cell Line | Effect on Nitric Oxide (NO) Production | Reference |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 macrophages | Potent inhibition of LPS-induced NO production | nih.gov |

| KL-1156 | RAW 264.7 macrophages | Inhibition of LPS-induced NO production | researchgate.net |

| 7-Methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) | Murine microglial cells | Suppression of LPS-induced NO production | researchgate.net |

| 6-Methylcoumarin (6-MC) | RAW 264.7 macrophages | Dose-dependent reduction in NO production | mdpi.com |

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), are central mediators of the inflammatory response. nih.govopendentistryjournal.comthermofisher.comfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory diseases. nih.govmdpi.com

Research has shown that certain derivatives of this compound can modulate the expression of these key cytokines. For instance, the compound 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) significantly inhibited the production of both IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages. nih.gov Similarly, 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) was found to dose-dependently reduce the LPS-induced release of TNF-α, IL-6, and IL-1β in BV2 microglia cells. researchgate.net Other coumarin derivatives have also demonstrated the ability to suppress the expression of pro-inflammatory cytokines. aimspress.com

| Compound/Derivative | Cell Line | Effect on Pro-inflammatory Cytokines | Reference |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 macrophages | Significant inhibition of IL-6 and TNF-α production | nih.gov |

| 7-Methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) | BV2 microglia cells | Dose-dependent reduction of TNF-α, IL-6, and IL-1β release | researchgate.net |

| Flavokawain A | RAW 264.7 macrophages | Suppression of LPS-induced expression of TNF-α, IL-1β, and IL-6 | nih.gov |

| 6-Methylcoumarin (6-MC) | RAW 264.7 macrophages | Concentration-dependent reduction in TNF-α, IL-6, and IL-1β levels | mdpi.com |

Interference with Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The expression of many pro-inflammatory genes is regulated by key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netmdpi.comnih.gov The NF-κB transcription factor plays a central role in orchestrating immune and inflammatory responses. researchgate.net The MAPK family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38, is also crucial in regulating inflammation. nih.gov

Several studies have indicated that this compound derivatives exert their anti-inflammatory effects by interfering with these signaling cascades. For example, a series of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides were synthesized and evaluated for their ability to inhibit NF-κB activity in LPS-stimulated RAW 264.7 cells. researchgate.net The compound 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) was shown to inhibit the activation of both NF-κB and MAPK signaling pathways induced by LPS. nih.gov Furthermore, 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) was found to mitigate LPS-induced activation of NF-κB by reducing the phosphorylation of IκBα and also attenuated the phosphorylation of p38 MAPK in BV2 microglia cells. researchgate.net

Suppression of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory process, responsible for the production of high levels of NO and prostaglandins, respectively. nih.govnih.govmdpi.com The expression of both iNOS and COX-2 is often upregulated during inflammation. nih.gov

Research has demonstrated that derivatives of this compound can suppress the expression of these pro-inflammatory enzymes. The compound 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) was found to dose-dependently suppress LPS-induced iNOS and COX-2 expression in RAW 264.7 macrophages. nih.gov Another chroman compound, KL-1156, was shown to down-regulate the expression of iNOS at the transcriptional level. researchgate.net The suppression of iNOS and COX-2 expression is a common mechanism of action for many anti-inflammatory coumarin derivatives. aimspress.com

| Compound/Derivative | Cell Line | Effect on Inflammatory Enzymes | Reference |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 macrophages | Dose-dependent suppression of iNOS and COX-2 expression | nih.gov |

| KL-1156 | RAW 264.7 macrophages | Down-regulation of iNOS expression | researchgate.net |

| Flavokawain A | RAW 264.7 macrophages | Significant suppression of iNOS and COX-2 expression | nih.gov |

| 6-Methylcoumarin (6-MC) | RAW 264.7 macrophages | Dose-dependent attenuation of iNOS and COX-2 protein expression | mdpi.com |

Enzyme Inhibition Studies

The structural framework of this compound has served as a basis for the development of various derivatives with significant enzyme-inhibiting properties. These investigations have primarily focused on enzymes implicated in inflammation, neurodegenerative diseases, and other pathological conditions.

Inhibition of Enzymes Involved in Inflammatory and Disease Pathways

Derivatives of the chroman-2-one scaffold have been evaluated for their ability to inhibit key enzymes in inflammatory cascades, such as cyclooxygenases (COX). The COX enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation. brieflands.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammatory responses. brieflands.comnih.gov

A novel synthetic compound, 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP), has demonstrated significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibition was observed in a dose-dependent manner in both primary mouse microglia and BV2 microglial cells. nih.gov The anti-inflammatory effects of some chromenone derivatives are attributed to their ability to modulate specific enzymes involved in inflammatory pathways. smolecule.com For instance, certain 1,3-dihydro-2H-indolin-2-one derivatives have shown good COX-2 inhibitory activities. mdpi.com

Further studies have synthesized and evaluated various isoxazole (B147169) derivatives, demonstrating their potential as selective COX-2 inhibitors. nih.gov The anti-inflammatory activity of these compounds is often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Table 1: Investigated COX-2 Inhibitory Activity of Selected Chroman-2-one Derivatives and Other Related Compounds

| Compound/Derivative | Target Enzyme | Cell Line/Model | Key Findings | Reference |

| 7-methylchroman-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) | COX-2, iNOS | Primary mouse microglia, BV2 microglia | Dose-dependently inhibited LPS-induced expression of iNOS and COX-2. | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 | Not specified | Exhibited good COX-2 inhibitory activities. | mdpi.com |

| Isoxazole derivatives | COX-2 | In vitro assay | Potent and selective inhibition of the COX-2 enzyme. | nih.gov |

| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | COX-2, iNOS | RAW 264.7 macrophages | Inhibited LPS-mediated expression of iNOS and COX-2. | nih.gov |

Investigations into Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters and are established targets for the treatment of neurological disorders. nih.gov MAOs exist in two isoforms, MAO-A and MAO-B. nih.gov Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and have shown potential in treating Alzheimer's disease. nih.gov

Several chromenone and chroman-4-one derivatives have been identified as potent inhibitors of human monoamine oxidase (hMAO) isoforms. nih.gov For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A, whereas 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, though less selective, inhibitor of MAO-B. nih.govkoreascience.kr These inhibitions were determined to be reversible and competitive. nih.gov

Another study isolated 5-hydroxy-2-methyl-chroman-4-one from an endophytic lichen fungus and identified it as a selective, reversible, and competitive inhibitor of MAO-B. nih.govnih.gov Molecular docking studies suggested a higher binding affinity of this compound for MAO-B over MAO-A, attributed to a hydrogen bond interaction with a specific cysteine residue in the MAO-B active site. nih.govnih.gov Furthermore, derivatives of 4,7-dimethyl-5-hydroxycoumarin have been shown to selectively inhibit MAO-B. mdpi.com

Table 2: MAO Inhibitory Activity of Selected Chroman-2-one and Chroman-4-one Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 | Reversible, Competitive | nih.govkoreascience.kr |

| MAO-B | 27.0 | - | researchgate.net | ||

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-A | 6.92 | 3.57 | Reversible, Competitive | nih.govkoreascience.kr |

| MAO-B | 3.42 | 1.89 | Reversible, Competitive | nih.govkoreascience.kr | |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | - | - | nih.govnih.gov |

| MAO-B | 3.23 | 0.896 | Reversible, Competitive | nih.govnih.gov | |

| 4,7-dimethyl-5-[3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy]coumarin | MAO-B | 1.88 | - | - | researchgate.net |

| 8-acetyl-7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | MAO-A | 6.97 | - | - | researchgate.net |

Acetylcholinesterase Inhibition Profile Research

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov

While some chromenone derivatives have been evaluated for AChE inhibitory activity, the results have been varied. For instance, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one and 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one showed only weak inhibitory activity against AChE. nih.govkoreascience.kr

However, other studies have identified coumarin derivatives with more potent AChE inhibitory effects. nih.gov For example, 8-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one was identified as the most potent derivative for human AChE (hAChE) in one study. researchgate.net This highlights the potential for developing multi-target-directed ligands based on the coumarin scaffold that can simultaneously inhibit both AChE and MAOs for the treatment of Alzheimer's disease. mdpi.comnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chroman-2-one Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) / % Inhibition | Key Findings | Reference |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | AChE | 31.7 | Weak inhibitory activity. | nih.gov |

| 8-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 1.52 | Most potent derivative in the tested series. | researchgate.net |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylchromen-2-one | hAChE | 59% inhibition | Less active than the butoxy-linked analog. | nih.gov |

Modulation of Broader Biological Pathways

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate complex biological pathways, including those governing gene expression and intracellular signaling.

Influence on Gene Expression Profiles Relevant to Cellular Processes

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in immune and inflammatory responses, cell survival, and proliferation. researchgate.netwikipedia.org Dysregulation of NF-κB signaling is associated with various diseases, including cancer and chronic inflammatory conditions. researchgate.netwikipedia.org

Several studies have demonstrated the ability of this compound derivatives to inhibit NF-κB activation. researchgate.net For instance, a series of 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides were synthesized and evaluated for their NF-κB inhibitory activity in LPS-stimulated macrophage cells. researchgate.net The most active compounds in this series were found to be more potent than the reference compound, KL-1156. researchgate.net

The compound MCAP exerts its anti-inflammatory effects in part by mitigating LPS-induced activation of NF-κB. nih.gov This is achieved by reducing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Furthermore, some research indicates that certain chromanone derivatives can influence gene expression related to apoptosis and cell cycle regulation.

Interactions with Cell Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and inflammation. nih.govwikipathways.orgfrontiersin.org The p38 MAPK pathway is particularly important in the inflammatory response. nih.govwikipathways.org

In addition to the p38 MAPK pathway, other chroman derivatives have been shown to interact with various cell signaling cascades, modulating cellular responses to external stimuli. Preliminary studies suggest that some 4-ferrocenylchroman-2-one derivatives exert their anti-inflammatory activity by inhibiting the activation of both NF-κB and MAPK signaling pathways. nih.gov

Anticancer Activity Research: Mechanistic Aspects

The therapeutic potential of this compound derivatives in oncology is an area of growing research interest. Investigations have moved beyond preliminary screening to explore the specific molecular mechanisms by which these compounds exert their anticancer effects. The focus of this research has been on their ability to induce cell death in cancer cells, modulate critical cell cycle checkpoints, and alter gene expression pathways that are fundamental to tumor growth and survival.

In vitro Cytotoxicity Against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These in vitro studies are crucial for identifying promising compounds and understanding their spectrum of activity.

Derivatives of the core chromen-2-one structure have demonstrated notable cytotoxic activity. For instance, a series of N1-(flavon-7-yl)amidrazones derived from 7-amino-2-methylchromen-4-one showed significant growth inhibitory and cytotoxic effects on breast cancer (MCF-7, T47D) and leukemic (K562) cell lines. nih.govresearchgate.net Among the tested compounds, some were particularly potent against the T47D cell line, with IC₅₀ values as low as 1.42 µM. nih.govresearchgate.net

Similarly, O-aminoalkyl substituted 7-hydroxycoumarins have been synthesized and assessed for their anticancer properties. researchgate.net One such derivative showed an IC₅₀ dose of 33.12 μM in MCF-7 breast cancer cells, while another had an IC₅₀ of 139.6 μM against A549 lung cancer cells. researchgate.net Further studies on coumarin-amino acid hybrids identified a compound with potent, broad-spectrum activity, recording IC₅₀ values of 16.02 μM, 16.06 μM, and 34.07 μM against HCT-116 (colon), PC-3 (prostate), and HepG-2 (liver) cancer cell lines, respectively. nih.gov

Other modifications to the chromen-2-one scaffold have also yielded active compounds. 3-Bromo-7-hydroxy-4-methylchromen-2-one led to a marked reduction in cell viability in MCF-7 cells. Additionally, derivatives of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one displayed potent cytotoxic activity against MDA468 breast cancer cells. Research into 6-acetyl-7-[2-(1-morpholino)ethoxy]-4-methylchromen-2-one found it inhibited the growth of the leukemia CCRF-CEM cell line at a concentration of 10⁻⁵ M. researchgate.net

Below is a summary of the reported in vitro cytotoxicity of various this compound derivatives and related structures.

| Derivative Compound | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 5a (N1-(flavon-7-yl)amidrazone derivative) | T47D | Breast Cancer | 1.42 | nih.gov |

| Compound 15a (N1-(flavon-7-yl)amidrazone derivative) | T47D | Breast Cancer | 1.92 | nih.gov |

| Compound 18b (N1-(flavon-7-yl)amidrazone derivative) | T47D | Breast Cancer | 2.92 | nih.gov |

| Compound 7c (Coumarin-dipeptide hybrid) | HCT-116 | Colon Cancer | 16.02 | nih.gov |

| Compound 7c (Coumarin-dipeptide hybrid) | PC-3 | Prostate Cancer | 16.06 | nih.gov |

| Compound 2 (O-aminoalkyl substituted 7-hydroxycoumarin) | MCF-7 | Breast Cancer | 33.12 | researchgate.net |

| Compound 7c (Coumarin-dipeptide hybrid) | HepG-2 | Liver Cancer | 34.07 | nih.gov |

| Compound 6 (O-aminoalkyl substituted 7-hydroxycoumarin) | A549 | Lung Cancer | 139.6 | researchgate.net |

Induction of Apoptosis and Cell Cycle Regulation in Neoplastic Cells

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. montana.edu Cancer cells often have dysfunctional apoptotic pathways, allowing for their uncontrolled proliferation. Compounds that can reactivate these pathways are considered promising therapeutic agents.

Studies have shown that coumarin derivatives can trigger apoptosis through various means. One established mechanism involves the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis. frontiersin.org For example, platinum(IV) complexes incorporating 4-hydroxycoumarin (B602359) were found to induce apoptosis in SKOV-3 ovarian cancer cells by up-regulating the expression of caspase 3 and caspase 9. nih.gov The activation of initiator caspases like caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.org This is further supported by findings that some coumarin derivatives cause a sharp decline in mitochondrial membrane potential. frontiersin.org

Another critical protein involved in apoptosis is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. frontiersin.org During apoptosis, PARP is cleaved by caspases, rendering it inactive. Research has shown that certain coumarin derivatives promote the cleavage of PARP, serving as a biochemical marker of apoptosis induction. frontiersin.org

In addition to inducing apoptosis, these derivatives can also exert their anticancer effects by modulating the cell cycle. frontiersin.org The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Specific coumarin derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, the derivative 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide was shown to induce preG1 apoptosis and prevent cell growth in the G2/M phase. frontiersin.org This arrest at specific checkpoints provides an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Differential Gene Regulation in Cancer Models

The cytotoxic and pro-apoptotic effects of this compound derivatives are rooted in their ability to alter the expression of critical genes within cancer cells. nih.gov These compounds can influence key signaling pathways and transcription factors that govern cell survival, proliferation, and death.

One of the most significant targets is the transcription factor NF-κB (nuclear factor-kappaB). researchgate.net In many cancers, NF-κB is constitutively active, promoting the expression of genes that suppress apoptosis and stimulate cell proliferation. researchgate.net A series of synthesized 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides were evaluated for their ability to inhibit NF-κB activity. researchgate.net Certain derivatives were identified as potent inhibitors, suggesting their anticancer effect is mediated, at least in part, by shutting down this pro-survival signaling pathway. researchgate.net

Another crucial pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, metabolism, and survival. frontiersin.orgnih.gov Several studies have demonstrated that coumarin derivatives can inhibit the phosphorylation and activation of key proteins in this pathway, such as Akt and mTOR. frontiersin.orgnih.gov By doing so, these compounds can effectively block downstream signaling that promotes tumor cell growth and survival, ultimately leading to apoptosis. nih.gov